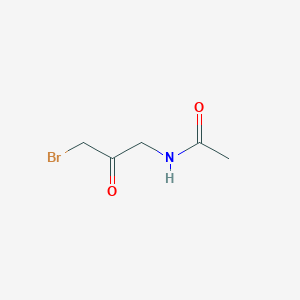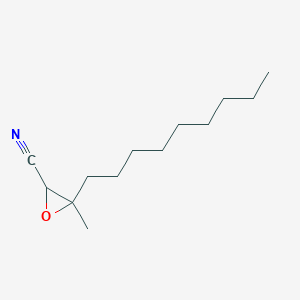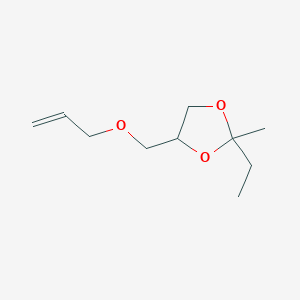
Barbituric acid, 5,5-bis(3-methyl-2-butenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barbituric acid, 5,5-bis(3-methyl-2-butenyl)-, is a derivative of barbituric acid, which is a pyrimidine-based heterocyclic compound. Barbituric acid itself is the parent compound of barbiturate drugs, although it is not pharmacologically active. The compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of barbituric acid, 5,5-bis(3-methyl-2-butenyl)-, typically involves the reaction of barbituric acid with appropriate alkylating agents. One common method includes the use of diethyl malonate and urea, followed by alkylation with 3-methyl-2-butenyl halides under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions in reactors where urea and diethyl malonate are first reacted in methanol under reflux conditions. The resulting product is then alkylated with 3-methyl-2-butenyl halides in the presence of a base such as sodium methoxide .
化学反应分析
Types of Reactions:
Oxidation: Barbituric acid derivatives can undergo oxidation reactions, often leading to the formation of more complex heterocyclic structures.
Reduction: Reduction reactions can convert barbituric acid derivatives into their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the hydrogen atoms on the barbituric acid ring are replaced by various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Alkyl halides and bases like sodium methoxide are commonly employed in substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while substitution reactions can produce a variety of alkylated barbituric acid derivatives .
科学研究应用
Barbituric acid, 5,5-bis(3-methyl-2-butenyl)-, has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.
Medicine: Derivatives of barbituric acid are explored for their sedative and hypnotic effects.
作用机制
The mechanism of action of barbituric acid derivatives generally involves interaction with GABA receptors in the central nervous system. This interaction enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The compound may also affect glutamate activity, reducing excitatory neurotransmission .
相似化合物的比较
Phenobarbital: A widely used barbiturate with anticonvulsant properties.
Pentobarbital: Used for its sedative and anesthetic effects.
Butalbital: Commonly prescribed for migraine headaches.
Uniqueness: Barbituric acid, 5,5-bis(3-methyl-2-butenyl)-, is unique due to its specific alkylation pattern, which may confer distinct pharmacological properties compared to other barbiturates. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic organic chemistry .
属性
CAS 编号 |
66942-06-1 |
|---|---|
分子式 |
C14H20N2O3 |
分子量 |
264.32 g/mol |
IUPAC 名称 |
5,5-bis(3-methylbut-2-enyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)5-7-14(8-6-10(3)4)11(17)15-13(19)16-12(14)18/h5-6H,7-8H2,1-4H3,(H2,15,16,17,18,19) |
InChI 键 |
ABEJKQCMOZWDQB-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1(C(=O)NC(=O)NC1=O)CC=C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 2-[1-(4-methoxybenzoyl)-2H-quinolin-2-yl]-3-oxo-3-phenylpropanoate](/img/structure/B14480481.png)








![N-[(5-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-valine](/img/structure/B14480531.png)
![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)
![Benzonitrile, 4-[[(phenylmethyl)imino]methyl]-](/img/structure/B14480550.png)
